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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of GS-
441524, a key nucleoside intermediate in the preparation of the antiviral drug Remdesivir. The
synthesis involves a multi-step process, including the preparation of a protected ribose
derivative, construction of the pyrrolotriazine base, a crucial glycosylation reaction to form the
C-nucleoside bond, and subsequent functional group manipulations.

Reaction Conditions and Reagents

The synthesis of GS-441524 can be accomplished through various reported routes. A common
strategy involves the coupling of a protected ribonolactone with a metallated pyrrolotriazine
base, followed by cyanation and deprotection steps. The following tables summarize the key
reaction steps and the reagents and conditions typically employed.

Table 1: Synthesis of Tribenzyl-Protected Ribonolactone
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Table 2: Synthesis of 4-aminopyrrolo[2,1-f][1][2]
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Note: Specific yields for the synthesis of the pyrrolotriazine base can vary depending on the

specific literature procedure followed.

Table 3: Synthesis of GS-441524
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Experimental Protocols

Protocol 1: Synthesis of Tribenzyl-Protected
Ribonolactone

e Benzyl Protection of D-Ribose: To a solution of D-ribose in dimethylformamide (DMF), add
sodium hydride portion-wise at 0 °C. Stir the mixture for 30 minutes, then add benzyl
bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with an organic solvent. Purify the
crude product by column chromatography.
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» Lactonization: Dissolve the tribenzyl-protected ribose in a mixture of acetic anhydride and
dimethyl sulfoxide (DMSO). Stir the reaction at room temperature for 48 hours.[4] Pour the
reaction mixture into ice water and extract the product with an organic solvent. Wash the
organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure to yield the tribenzyl-protected ribonolactone.

Protocol 2: Synthesis of 7-lodo-4-aminopyrrolo[2,1-f][1]
[2][3]triazine

o Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine: A multi-step synthesis starting from pyrrole
derivatives can be employed. This typically involves N-amination of a pyrrole precursor
followed by cyclization with a formamide equivalent to construct the triazine ring.[5]

¢ lodination: To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent such as
N,N-dimethylformamide (DMF), add an iodinating agent like N-iodosuccinimide (NIS) or
iodine monochloride (ICI). Stir the reaction at room temperature until completion. Work up
the reaction by adding an agueous solution of sodium thiosulfate and extract the product with
an organic solvent. Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of GS-441524

o Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve 7-iodo-4-
aminopyrrolo[2,1-f][1][2][3]triazine in anhydrous tetrahydrofuran (THF). Cool the solution to
-20 °C and add isopropylmagnesium chloride lithium chloride complex (i-PrMgCI-LiCl)
dropwise. After stirring for 30 minutes, add a solution of tribenzyl-protected ribonolactone in
THF. Allow the reaction to proceed at -20 °C for several hours. Quench the reaction with a
saturated aqueous solution of ammonium chloride and extract the product with an organic
solvent. Purify the crude product by column chromatography.[4]

o Cyanation: Dissolve the glycosylated intermediate in anhydrous dichloromethane (CH2CI2)
and cool to -78 °C. Add trimethylsilyl cyanide (TMSCN) followed by trimethylsilyl
trifluoromethanesulfonate (TMSOTY(). Allow the reaction to slowly warm to 0 °C and stir for 2
hours.[4] Quench the reaction with a saturated agueous solution of sodium bicarbonate and
extract the product. Purify the resulting 3-cyano product by column chromatography.
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o Deprotection: Dissolve the benzyl-protected cyanated nucleoside in anhydrous CH2CI2 and
cool to -40 °C. Add a solution of boron trichloride (BCI3) in CH2CI2 dropwise. Stir the
reaction at -20 °C for 1-2 hours.[2] Quench the reaction by the slow addition of a mixture of
triethylamine and methanol. After warming to room temperature, concentrate the mixture and
purify the crude GS-441524 by crystallization or column chromatography.

Synthetic Pathway and Logic

The overall synthetic strategy for GS-441524 is depicted in the following workflow diagram. The
key steps involve the preparation of the two main building blocks, the protected sugar and the
heterocyclic base, followed by their stereoselective coupling and subsequent chemical
modifications to install the desired functionalities.
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Caption: Synthetic workflow for GS-441524.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15563777#remdesivir-intermediate-1-reaction-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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